![molecular formula C34H30O10 B020953 (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one CAS No. 79426-51-0](/img/structure/B20953.png)

(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

Übersicht

Beschreibung

A-39183A is an active component of the A-39183 antibiotic complex produced by aerobic fermentation of Streptomyces NRRL 12049.1 It has activity against penicillin-resistant S. aureus 3055 and S. faecalis X66 (MICs = 32 and 32 μg/ml, respectively) and a variety of Gram-positive and Gram-negative anaerobic bacteria (MICs = 16-128 μg/ml) in an agar dilution assay.

A 39183A is a rare 9,9/'-bianthryl antibiotic related to setomimycin isolated from a strain of Streptomyces by researchers at Eli Lilly, USA, in 1981. A 39183A has broad spectrum antibiotic activity against both susceptible and resistant isolates including many anaerobic species.

Wissenschaftliche Forschungsanwendungen

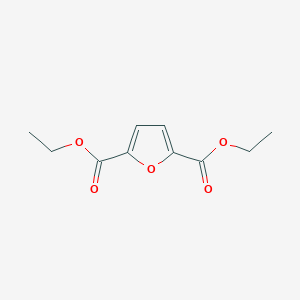

Synthesis and Transformation

- The compound (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one is related to a class of chemicals involved in various synthesis and transformation processes. For example, similar olefins have been oxidized to yield related compounds like 3-acetyl-2-methyl-4,5-dihydrofurans (Nishino, 1985).

Redox Behavior

- The redox response of similar anthracenediones has been studied, providing insights into the electrochemical properties of related compounds. This includes the evaluation of redox processes, thermodynamics, and determination of electron and proton involvement in Faradaic processes (Ahmad et al., 2015).

Isolation from Natural Sources

- Compounds with similar structural characteristics have been isolated from natural sources like Rumex japonicus, revealing their natural occurrence and potential applications in natural product chemistry (Jiang, Zhang, & Xuan, 2007).

Derivative Synthesis

- Research has focused on synthesizing derivatives of similar compounds, indicating the chemical versatility and potential applications in various fields, including pharmaceuticals and materials science (Stasevych et al., 2019).

Electrochemical Properties

- The electrochemical properties of compounds related to this compound have been studied. This includes the investigation of electrochemically amphoteric compounds and their unique redox behaviors (Perepichka et al., 2002).

Wirkmechanismus

Target of Action

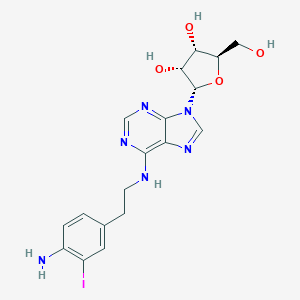

A 39183A, also known as (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one, primarily targets Mg+ and Ca+ ions . These ions play crucial roles in various cellular processes, including signal transduction, enzyme activity regulation, and maintaining cell structure .

Mode of Action

A 39183A acts as an ionophore , aiding the partitioning of Mg+ and Ca+ ions into organic solvents and transport of ferric ions into mitochondria . This interaction alters the ion concentration within the cell, disrupting normal cellular processes .

Biochemical Pathways

The compound’s ability to transport ferric ions into mitochondria suggests it may influence pathways involving iron metabolism and mitochondrial function .

Pharmacokinetics

Information on the ADME properties of A 39183A is limited. It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could influence its absorption and distribution within the body.

Result of Action

A 39183A has broad-spectrum antibiotic activity against both susceptible and resistant isolates, including many anaerobic species . This suggests that the compound’s ionophoric action can lead to the disruption of essential cellular processes in these organisms, resulting in their inhibition or death .

Action Environment

The action, efficacy, and stability of A 39183A can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its activity could be affected by the lipid composition of cell membranes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .

Biochemische Analyse

Biochemical Properties

A 39183A acts as an ionophore, aiding the partitioning of Mg+ and Ca+ ions into organic solvents and transport of ferric ions into mitochondria

Cellular Effects

The cellular effects of A 39183A are primarily related to its antibiotic activity. It has been found to be effective against a variety of Gram-positive and Gram-negative anaerobic bacteria

Molecular Mechanism

The molecular mechanism of A 39183A involves its role as an ionophore. It aids in the partitioning of Mg+ and Ca+ ions into organic solvents and the transport of ferric ions into mitochondria

Metabolic Pathways

It is known to act as an ionophore, suggesting it may play a role in ion transport pathways

Transport and Distribution

Given its role as an ionophore, it may interact with ion transporters or binding proteins

Eigenschaften

IUPAC Name |

(3S,4S)-4-acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O10/c1-13(35)29-27-23(15-7-5-9-17(37)21(15)31(41)25(27)19(39)11-33(29,3)43)24-16-8-6-10-18(38)22(16)32(42)26-20(40)12-34(4,44)30(14(2)36)28(24)26/h5-10,29-30,37-38,41-44H,11-12H2,1-4H3/t29-,30-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVSLAAHFAXHHP-ANFUHZJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)CC1(C)O)O)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)C[C@]1(C)O)O)C4=C5[C@@H]([C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

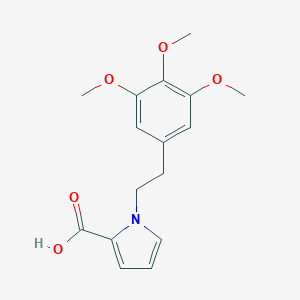

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

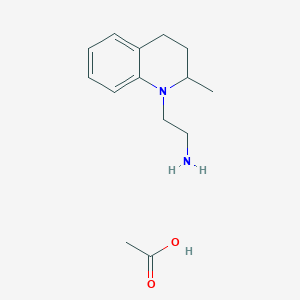

Q1: What is the origin of (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one (A-39183A)?

A1: this compound (A-39183A) was isolated from the marine-sponge-derived actinomycete Streptomyces fumigatiscleroticus HDN10255. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)

![5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE](/img/structure/B20881.png)